molecular formula C21H18ClN3O5S2 B2591039 N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1251597-76-8

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2591039
CAS No.: 1251597-76-8
M. Wt: 491.96
InChI Key: YEDUDFWQUDRFIS-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a structurally complex molecule featuring:

  • A thiophene sulfonamide backbone with an N-methyl group.
  • A 1,2,4-oxadiazole heterocycle linked to a 3,4-dimethoxyphenyl substituent.
  • A 3-chlorophenyl group attached via the sulfonamide nitrogen.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S2/c1-25(15-6-4-5-14(22)12-15)32(26,27)18-9-10-31-19(18)21-23-20(24-30-21)13-7-8-16(28-2)17(11-13)29-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDUDFWQUDRFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C18H18ClN3O4S\text{C}_{18}\text{H}_{18}\text{ClN}_{3}\text{O}_{4}\text{S}

This structure highlights the presence of a sulfonamide group, a thiophene ring, and an oxadiazole moiety, which are crucial for its biological activity.

Anticancer Properties

Research has indicated that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For instance, studies on related compounds have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell Line TestedIC50 (μM)
Compound AMCF-7 (Breast)1.1
Compound BHCT-116 (Colon)2.6
Compound CHepG2 (Liver)1.4

These results suggest that the oxadiazole component may play a critical role in inhibiting tumor growth through mechanisms such as thymidylate synthase inhibition .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effective inhibition against common pathogens:

PathogenInhibition Zone (mm)
E. coli15
S. aureus20

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function .

The proposed mechanism for the anticancer activity of oxadiazole derivatives involves the inhibition of thymidylate synthase, leading to apoptosis in cancer cells. This mechanism is supported by molecular docking studies that reveal strong binding affinity to the active site of thymidylate synthase .

Study 1: Anticancer Evaluation

A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 1.5 μM. The study concluded that structural modifications could enhance potency and selectivity against cancer cells .

Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial efficacy, derivatives were tested against E. coli and S. aureus. The results indicated that modifications in the sulfonamide group significantly increased antibacterial activity, with some derivatives showing inhibition zones greater than 20 mm .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Electronic Effects

The 1,2,4-oxadiazole core in the target compound distinguishes it from analogs with 1,2,4-thiadiazole (e.g., N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide).

  • Thiadiazole (S, N₂): Sulfur’s larger atomic size and polarizability may increase lipophilicity but reduce metabolic stability.

Substituent Effects on Bioactivity and Solubility

Aryl Groups:
  • 3-Chlorophenyl (target): The meta-chloro group provides moderate electron withdrawal and steric bulk, favoring hydrophobic interactions.
  • 4-Fluorophenyl (analog): Fluorine’s strong electron withdrawal and small size enhance membrane permeability but may reduce solubility.
  • 3,4-Dimethoxyphenyl (target): Methoxy groups increase polarity and hydrogen-bonding capacity, improving aqueous solubility compared to halogenated analogs.
Sulfur Functionalization:
  • Sulfonamide (target, -SO₂N-): High polarity and hydrogen-bond acceptor capacity enhance solubility and target binding.
  • Thioether (analogs, -S-): Lower oxidation state reduces polarity, favoring membrane penetration but increasing metabolic susceptibility.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Implications

Compound Name (Example) Heterocycle Aryl Substituents Sulfur Group Notable Properties
Target Compound 1,2,4-Oxadiazole 3-Chlorophenyl, 3,4-Dimethoxyphenyl Sulfonamide (-SO₂N-) High polarity, strong H-bonding
N-(4-fluorophenyl)-2-[(3-methylsulfanyl... 1,2,4-Thiadiazole 4-Fluorophenyl Thioether (-S-) Lipophilic, metabolic liability
5-(3-Chlorophenylsulfanyl)-1-methyl-3-... Pyrazole 3-Chlorophenyl Thioether (-S-) Moderate solubility, planar structure

Implications for Drug Design

  • Target Compound : The combination of sulfonamide, oxadiazole, and methoxy groups balances solubility and bioactivity, making it suitable for CNS or anti-inflammatory applications.
  • Thiadiazole Analogs : Greater lipophilicity may favor antimicrobial or anticancer uses but require structural optimization for stability.
  • Pyrazole Derivatives : Planar pyrazole cores enable π-π stacking in enzyme active sites but lack the sulfonamide’s solubility advantages.

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